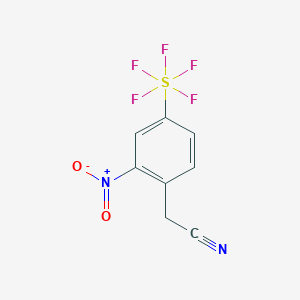

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The incorporation of the –SF5 group onto model amino acids has been investigated in fields of bioconjugation and drug development . The influence of the –SF5 group on a variety of common synthetic transformations such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions has been studied .Molecular Structure Analysis

The molecular structure of “(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile” consists of a nitro group (NO2), a pentafluorosulfanyl group (SF5), and an acetonitrile group (CH2CN) attached to a phenyl ring.Chemical Reactions Analysis

The pentafluorosulfanyl group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . It has been incorporated on para- and meta-substituted nitroarenes and is capable of undergoing [18F]\[19F] radioisotopic exchange .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 288.2 g/mol. More specific physical and chemical properties such as melting point, boiling point, density, etc., are not mentioned in the search results.Safety and Hazards

The safety data sheet for “(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile” provides several precautionary statements. It advises to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces . It also advises to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

This group has been investigated for its influence on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development . The pentafluorosulfanyl group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . It is highly polar due to the presence of multiple fluorine atoms, exerting a strong inductive electron-withdrawing effect . Despite this polarity, the pentafluorosulfanyl group is also highly lipophilic .

In terms of biodegradation, some Pseudomonas spp. can utilize pentafluorosulfanyl-substituted aminophenols as sole carbon and energy sources . This is the first study to demonstrate that microorganisms can biodegrade pentafluorosulfanyl-substituted aromatic compounds releasing fluoride ion, and biotransform them generating a toxic metabolite .

Properties

IUPAC Name |

2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINMUFZCLLETTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)

![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)

![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)

![5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1452955.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)